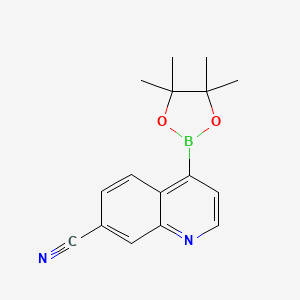
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile: is an organic compound that features a quinoline core substituted with a dioxaborolane group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a borylation reaction. This involves the reaction of the quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanide ion.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate aryl or vinyl halide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various aryl or vinyl-substituted quinoline derivatives.
科学研究应用
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly through coupling reactions.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: The quinoline core is a common motif in many pharmaceuticals, and the compound can be explored for its potential biological activity.
Fluorescent Probes: The compound’s structure allows for potential use in the development of fluorescent probes for biological imaging.
Industry:
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile depends on its application:
As a Ligand: It can coordinate to metal centers, influencing the reactivity and selectivity of the metal catalyst.
As a Fluorescent Probe: The compound can interact with specific biomolecules, leading to changes in its fluorescence properties, which can be used for detection and imaging.
相似化合物的比较
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness:
- Quinoline Core: The presence of the quinoline core distinguishes it from other dioxaborolane derivatives, providing unique electronic and steric properties.
- Carbonitrile Group: The carbonitrile group adds further functionality, allowing for additional chemical modifications and applications.
This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various fields of research and industry.
属性
分子式 |
C16H17BN2O2 |
|---|---|
分子量 |
280.1 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-7-carbonitrile |
InChI |
InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-8-19-14-9-11(10-18)5-6-12(13)14/h5-9H,1-4H3 |
InChI 键 |
SLFPLHWHLLASDY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=NC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


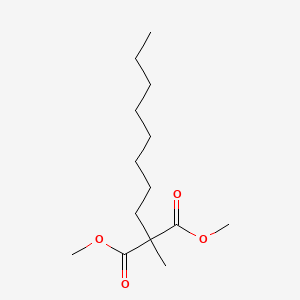


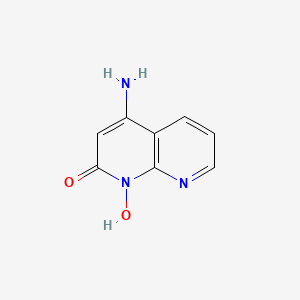
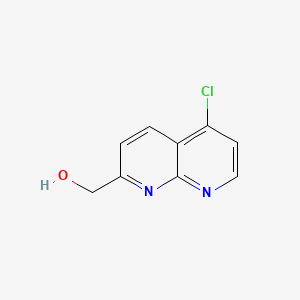
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
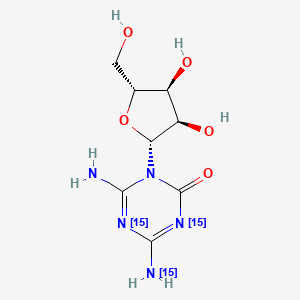
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
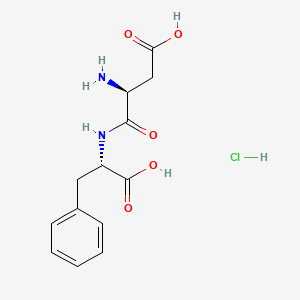
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
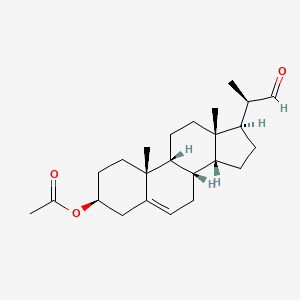
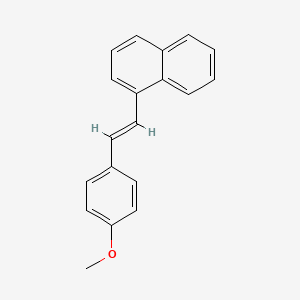
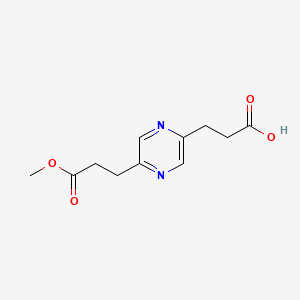
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)
